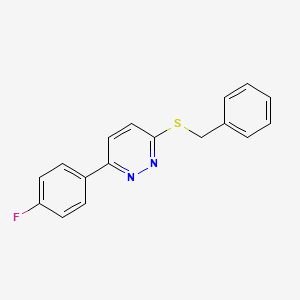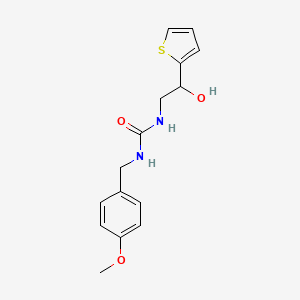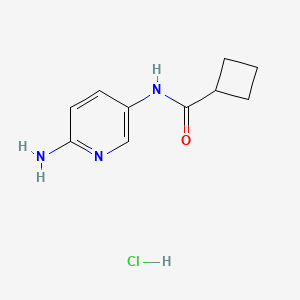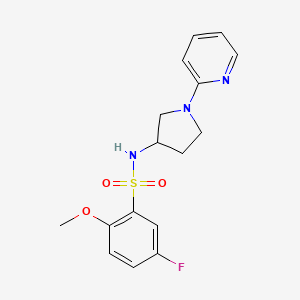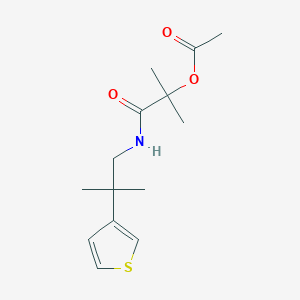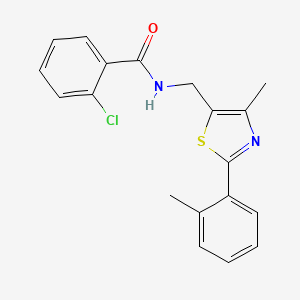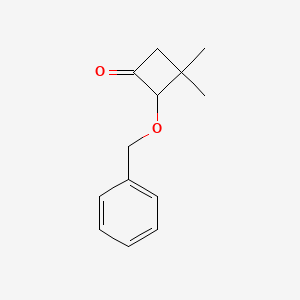
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one, also known as DPMC, is a cyclic ketone compound that has been widely used in scientific research. DPMC is a versatile molecule that can be used in various applications, including organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
Electroreductive Deuteroarylation of Alkenes
The compound “3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one” is used in the electroreductive deuteroarylation of alkenes . This process involves the site-specific introduction of deuterium, which is important in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .
Synthesis of Mono-deuterated Alkylarenes
This compound is also used in the synthesis of mono-deuterated alkylarenes . This process involves two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .
Synthesis of MDMB-4en-PINACA
“3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one” is used in the synthesis of MDMB-4en-PINACA , a novel synthetic cannabinoid being the analogue of 5F-ADB .
4. Synthesis of Benzyl Ethers and Esters “2-(benzyloxy)-3,3-dimethylcyclobutan-1-one” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This process involves the in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .
Synthesis of 2-(benzyloxy)hydroquinone
“2-(benzyloxy)-3,3-dimethylcyclobutan-1-one” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is used to prepare sequential polypeptides .
Synthesis of Multidentate Chelating Ligands
This compound is also used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in various fields, including chemicals and pharmaceutical research .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-phenylmethoxycyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUJRWOECOBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
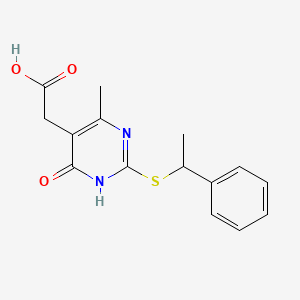
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
